

Physical and chemical properties of N-Boc-Lalaninal

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N-Boc-L-alaninal: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-alaninal, systematically named tert-butyl (S)-(1-oxopropan-2-yl)carbamate, is a chiral aldehyde functionalized with a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex peptides, peptidomimetics, and other biologically active molecules. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and aldol additions, while the Boc group offers stable protection of the amine under a range of reaction conditions, yet allows for facile deprotection under mild acidic conditions. This guide provides an in-depth overview of the physical and chemical properties of N-Boc-L-alaninal, detailed experimental protocols for its synthesis, and a discussion of its stability and reactivity.

Core Physical and Chemical Properties

Due to its nature as a reactive intermediate, comprehensive physical property data for isolated N-**Boc-L-alaninal** is not extensively documented in publicly available literature. The data



presented below is a combination of information from available databases and theoretically predicted values.

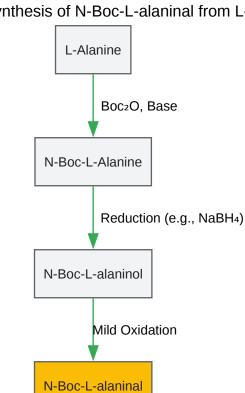
Property	Value	Reference(s)
IUPAC Name	tert-butyl N-(1-oxopropan-2- yl)carbamate	[1]
Synonyms	N-Boc-L-alaninal, tert-Butyl (1-oxopropan-2-yl)carbamate, (S)-2-(tert-Butoxycarbonylamino)propanal	[1]
CAS Number	114857-00-0	[1]
Molecular Formula	C ₈ H ₁₅ NO ₃	[1]
Molecular Weight	173.21 g/mol	[1]
Appearance	Predicted to be a colorless oil or low-melting solid	
Melting Point	Not available	_
Boiling Point	Not available	_
Density	Not available	
Solubility	Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.	_
Optical Rotation	Not available	_

Synthesis of N-Boc-L-alaninal

The most common and direct route to N-Boc-L-alaninal is the oxidation of the corresponding primary alcohol, N-Boc-L-alaninol. Several mild oxidation methods are suitable for this transformation, minimizing the risk of over-oxidation to the carboxylic acid and preserving the chiral integrity of the molecule.



Synthetic Workflow



Synthesis of N-Boc-L-alaninal from L-Alanine

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Caption: General synthetic pathway for the preparation of N-Boc-L-alaninal.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps.

Synthesis of the Precursor: N-Boc-L-alaninol

N-Boc-L-alaninol is a stable, commercially available starting material. However, it can also be prepared from L-alanine in a two-step process involving Boc protection followed by reduction.

Protocol 1: Synthesis of N-Boc-L-alanine



- Materials: L-Alanine, Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH),
 Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Saturated
 brine.
- Procedure:
 - Suspend L-alanine (1.0 eq) in a mixture of water and THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Add a solution of NaOH (1.5 eq) in water.
 - Add Boc₂O (1.3 eq) portion-wise while maintaining the temperature at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
 - Wash the reaction mixture with petroleum ether to remove unreacted Boc₂O.
 - Acidify the aqueous layer to a pH of 1-2 with a 4 M HCl solution.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alanine as a colorless oil or white solid.
 [2]

Protocol 2: Reduction of N-Boc-L-alanine to N-Boc-L-alaninol

- Materials: N-Boc-L-alanine, Tetrahydrofuran (THF), Triethylamine (TEA), Ethyl chloroformate,
 Sodium borohydride (NaBH₄), Water.
- Procedure:
 - Dissolve N-Boc-L-alanine (1.0 eq) in dry THF and cool to -5 °C.
 - Add triethylamine (1.0 eq) with stirring.



- Slowly add a solution of ethyl chloroformate (1.0 eq) in dry THF over 25 minutes to form the mixed anhydride.
- After stirring for 30 minutes, add a solution of sodium borohydride (excess) in water.
- Allow the reaction to proceed for 1.5-2 hours, monitoring by TLC.
- Perform an aqueous workup and extract the product with an organic solvent.
- Dry the organic layer and concentrate to obtain N-Boc-L-alaninol.

Oxidation of N-Boc-L-alaninol to N-Boc-L-alaninal

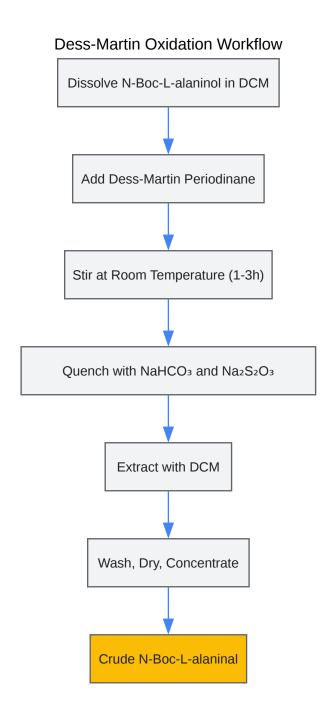
The choice of oxidizing agent is crucial to prevent over-oxidation and racemization. Dess-Martin periodinane (DMP) and Swern oxidation are commonly employed for this type of transformation due to their mild reaction conditions.

Protocol 3: Dess-Martin Oxidation

- Materials: N-Boc-L-alaninol, Dess-Martin periodinane (DMP), Dichloromethane (DCM),
 Saturated sodium bicarbonate solution, Sodium thiosulfate solution.
- Procedure:
 - Dissolve N-Boc-L-alaninol (1.0 eg) in dry DCM under an inert atmosphere.
 - Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
 - Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
 - Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate.
 - Stir vigorously until the layers are clear.
 - Separate the organic layer, and extract the aqueous layer with DCM.
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.



 The crude N-Boc-L-alaninal is often used immediately in the next step without further purification due to its potential instability.



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Caption: Workflow for the Dess-Martin oxidation of N-Boc-L-alaninol.

Protocol 4: Swern Oxidation

 Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), N-Boc-Lalaninol, Triethylamine (TEA).

Procedure:

- Prepare a solution of oxalyl chloride (1.5 eq) in dry DCM and cool to -78 °C under an inert atmosphere.
- Slowly add a solution of DMSO (2.7 eq) in dry DCM, maintaining the temperature below
 -60 °C.
- Stir for 5-10 minutes, then add a solution of N-Boc-L-alaninol (1.0 eq) in dry DCM dropwise.
- Stir the mixture at -78 °C for 30 minutes.
- Add triethylamine (5.0-7.0 eq) dropwise and stir for another 10 minutes at -78 °C.
- Allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- The crude product should be used promptly.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for N-**Boc-L-alaninal** is not widely published. The following are predicted key signals based on the structure.

¹H NMR (predicted):



- Aldehyde proton (CHO): ~9.6 ppm (singlet or doublet).
- Amide proton (NH): ~5.0 ppm (broad singlet or doublet).
- Alpha-proton (CH): ~4.2 ppm (multiplet).
- Boc group protons (C(CH₃)₃): ~1.4 ppm (singlet).
- Methyl protons (CH₃): ~1.2 ppm (doublet).
- ¹³C NMR (predicted):
 - Aldehyde carbonyl (CHO): ~200 ppm.
 - Boc carbonyl (C=O): ~155 ppm.
 - Boc quaternary carbon (C(CH₃)₃): ~80 ppm.
 - Alpha-carbon (CH): ~55 ppm.
 - Boc methyl carbons (C(CH₃)₃): ~28 ppm.
 - Methyl carbon (CH₃): ~18 ppm.
- IR Spectroscopy (predicted):
 - N-H stretch: ~3350 cm⁻¹.
 - Aldehyde C-H stretch: ~2820 and 2720 cm⁻¹.
 - Aldehyde C=O stretch: ~1730 cm⁻¹.
 - Boc C=O stretch: ~1690 cm⁻¹.

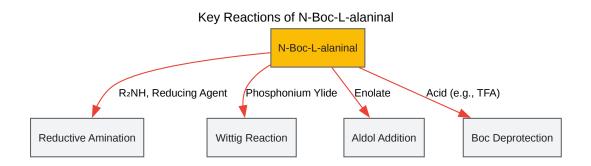
Stability and Reactivity

Stability: N-Boc-L-alaninal, like many aldehydes, can be susceptible to oxidation to the
corresponding carboxylic acid upon prolonged exposure to air. It is also prone to
racemization at the alpha-carbon, particularly under basic or acidic conditions. For these



reasons, it is typically generated in situ or used immediately after isolation with minimal purification. Storage should be under an inert atmosphere at low temperatures.

 Reactivity: The aldehyde group is highly electrophilic and participates in a variety of nucleophilic addition reactions. The Boc-protecting group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine.



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